molecular formula C17H19BrN2O3S B5187737 N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B5187737
Poids moléculaire: 411.3 g/mol
Clé InChI: YOPSLLILMDZTFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating vascular tone, platelet aggregation, and other physiological processes. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

Mécanisme D'action

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is a selective and potent inhibitor of sGC, which is a key enzyme in the NO signaling pathway. NO is produced by endothelial cells and diffuses to neighboring smooth muscle cells, where it activates sGC and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to smooth muscle relaxation and vasodilation. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 binds to the heme moiety of sGC and stabilizes the enzyme in the inactive state, thereby reducing the production of cGMP and inhibiting vasodilation.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects in animal and human studies. In animal models of hypertension, heart failure, and atherosclerosis, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation. In human studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has also been shown to have antiplatelet and antithrombotic effects, which may be beneficial in preventing cardiovascular events.

Avantages Et Limitations Des Expériences En Laboratoire

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for sGC, which allows for precise modulation of the NO signaling pathway. Another advantage is its well-established synthesis method, which allows for large-scale production of the compound. However, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 also has some limitations, such as its relatively short half-life and poor bioavailability, which may limit its efficacy in certain applications. In addition, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 may have off-target effects on other enzymes or receptors, which may complicate interpretation of experimental results.

Orientations Futures

There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One direction is to further explore its therapeutic potential in other cardiovascular and pulmonary diseases, such as heart failure, atherosclerosis, and chronic obstructive pulmonary disease (COPD). Another direction is to develop more potent and selective sGC inhibitors with improved pharmacokinetic properties and fewer off-target effects. In addition, future research could focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691, as well as its interactions with other signaling pathways. Finally, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 could be used as a tool compound in basic research to study the NO signaling pathway and its role in various physiological and pathological processes.

Méthodes De Synthèse

The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 involves several steps, starting from the reaction of 2,6-dimethylphenyl isocyanate with 4-bromobenzylamine to form the intermediate 4-bromophenyl-N-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide, which is subsequently treated with glycine methyl ester to form N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. The overall synthesis route is shown in Figure 1.

Applications De Recherche Scientifique

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders. In preclinical studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation in animal models of hypertension, heart failure, and atherosclerosis. In clinical trials, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been evaluated for its safety and efficacy in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Results from these studies have shown that N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 can improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients.

Propriétés

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)19-16(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPSLLILMDZTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.